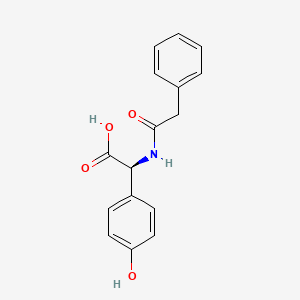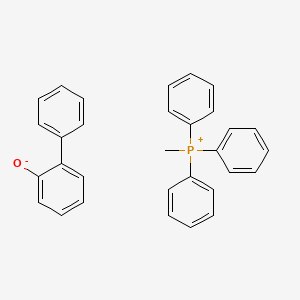
methyl(triphenyl)phosphanium;2-phenylphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(triphenyl)phosphanium;2-phenylphenolate is an organophosphorus compound with significant applications in organic synthesis and industrial processes. This compound is known for its role in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl(triphenyl)phosphanium;2-phenylphenolate can be synthesized through the reaction of triphenylphosphine with methyl bromide. The reaction proceeds as follows:
Ph3P+CH3Br→Ph3PCH3Br
This reaction is typically carried out in polar organic solvents, and the product is isolated as a white solid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in organic synthesis and industrial processes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl(triphenyl)phosphanium;2-phenylphenolate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound participates in substitution reactions, particularly in the formation of carbon-carbon bonds through the Wittig reaction.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases such as butyllithium (BuLi) and oxidizing agents like hydrogen peroxide (H₂O₂). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various carbon-carbon bonded compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl(triphenyl)phosphanium;2-phenylphenolate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which methyl(triphenyl)phosphanium;2-phenylphenolate exerts its effects involves the formation of reactive intermediates that facilitate the formation of carbon-carbon bonds. The compound acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. This process is facilitated by the presence of strong bases, which deprotonate the compound and generate the reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Methyl(triphenylphosphoranylidene)acetate: Another organophosphorus compound used in similar reactions.
Triphenylphosphine oxide: A common oxidation product of triphenylphosphine.
Uniqueness
Methyl(triphenyl)phosphanium;2-phenylphenolate is unique due to its specific reactivity and the ability to form stable phosphonium salts. This makes it particularly valuable in the Wittig reaction and other carbon-carbon bond-forming reactions .
Propiedades
Número CAS |
94201-79-3 |
|---|---|
Fórmula molecular |
C31H27OP |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
methyl(triphenyl)phosphanium;2-phenylphenolate |
InChI |
InChI=1S/C19H18P.C12H10O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h2-16H,1H3;1-9,13H/q+1;/p-1 |
Clave InChI |
JSRGWIPZJYONDL-UHFFFAOYSA-M |
SMILES canónico |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C2=CC=CC=C2[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



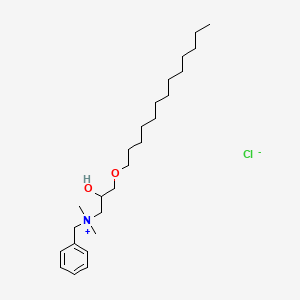
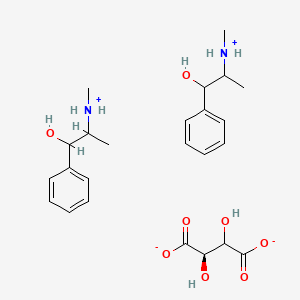
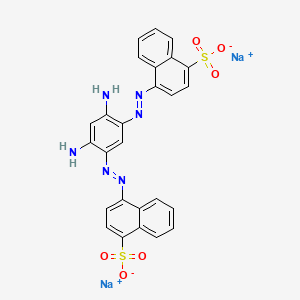
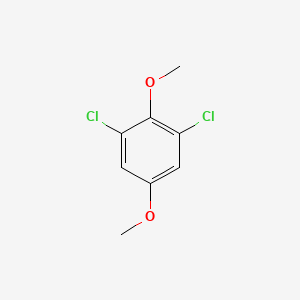

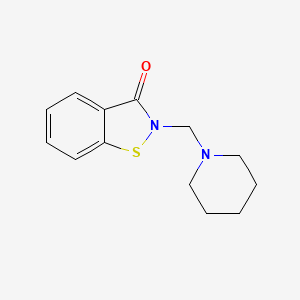


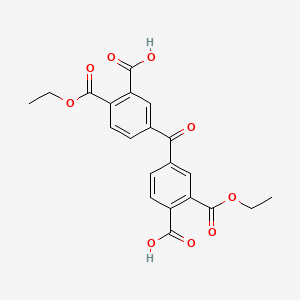
![Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt](/img/structure/B12684080.png)

